molecular formula C10H19N3O B13287078 1-(3-Amino-5-methyl-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol

1-(3-Amino-5-methyl-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol

Cat. No.: B13287078
M. Wt: 197.28 g/mol
InChI Key: UXAZNTMTZCWJFT-UHFFFAOYSA-N
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Description

1-(3-Amino-5-methyl-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol is a chemical compound that belongs to the class of pyrazoles Pyrazoles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure composed of three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-5-methyl-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol typically involves the reaction of 3-amino-5-methyl-1H-pyrazole with 3,3-dimethylbutan-2-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or acetonitrile, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of advanced purification techniques, such as chromatography or crystallization, is common to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-5-methyl-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group in the pyrazole ring can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole compounds.

Scientific Research Applications

1-(3-Amino-5-methyl-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(3-Amino-5-methyl-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Methyl-3-nitro-1H-pyrazol-1-yl)ethanol: Another pyrazole derivative with different functional groups.

    3-(3-Amino-5-methyl-1H-pyrazol-1-yl)benzonitrile: A compound with a similar pyrazole core but different substituents.

Uniqueness

1-(3-Amino-5-methyl-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H19N3O

Molecular Weight

197.28 g/mol

IUPAC Name

1-(3-amino-5-methylpyrazol-1-yl)-3,3-dimethylbutan-2-ol

InChI

InChI=1S/C10H19N3O/c1-7-5-9(11)12-13(7)6-8(14)10(2,3)4/h5,8,14H,6H2,1-4H3,(H2,11,12)

InChI Key

UXAZNTMTZCWJFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(C(C)(C)C)O)N

Origin of Product

United States

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